

# Spectroscopic Comparison: (S)-3-Hydroxypiperidine Hydrochloride vs. Racemic 3-Hydroxypiperidine Hydrochloride

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## Compound of Interest

Compound Name: (S)-3-Hydroxypiperidine  
hydrochloride

Cat. No.: B108412

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This guide provides a detailed spectroscopic comparison between the enantiomerically pure **(S)-3-Hydroxypiperidine hydrochloride** and its racemic form. The information presented is essential for researchers in pharmaceutical development and chemical synthesis for identity confirmation, quality control, and process monitoring. While most standard spectroscopic techniques will not distinguish between the two forms in an achiral environment, subtle differences can be observed in the solid state, and chiroptical methods are definitive.

## Introduction to Stereoisomers and Spectroscopy

**(S)-3-Hydroxypiperidine hydrochloride** is a chiral molecule, existing as a single enantiomer. Its racemic counterpart is an equimolar mixture of the (S) and (R) enantiomers. In solution, using achiral spectroscopic methods such as NMR and Mass Spectrometry, enantiomers exhibit identical physical and chemical properties, leading to indistinguishable spectra.<sup>[1]</sup> However, their interaction with plane-polarized light is distinct, a property leveraged by polarimetry. Furthermore, differences in crystal lattice packing between an enantiomerically pure solid and a racemic compound can sometimes lead to variations in solid-state IR spectra.<sup>[2]</sup>

## Data Presentation: Spectroscopic and Physical Properties

The following tables summarize the expected and reported data for **(S)-3-Hydroxypiperidine hydrochloride** and its racemic form.

Table 1: Physical and Chiroptical Properties

Property	(S)-3-Hydroxypiperidine Hydrochloride	Racemic 3-Hydroxypiperidine Hydrochloride	Key Differentiation Method
CAS Number	475058-41-4[3][4]	64051-79-2[5]	
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClNO[3]	C <sub>5</sub> H <sub>12</sub> ClNO[5]	
Molecular Weight	137.61 g/mol [3][4]	137.61 g/mol [5]	
Melting Point	195 - 200 °C[3]	192 - 195 °C[5]	Melting Point Analysis
Optical Rotation	[α] <sup>20</sup> /D = -7° (c=1 in MeOH)[3]	0° (optically inactive)	Polarimetry
Appearance	White or off-white crystalline powder[3]	White powder[5]	

Table 2: Representative <sup>1</sup>H NMR Data (400 MHz, D<sub>2</sub>O)

Note: In an achiral solvent, the <sup>1</sup>H NMR spectra of the (S)-enantiomer and the racemic form are identical.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.80	m	1H	H-3 (CH-OH)
~3.40	dd	1H	H-2 (axial)
~3.25	m	1H	H-6 (axial)
~3.00	dt	1H	H-2 (equatorial)
~2.85	dt	1H	H-6 (equatorial)
~1.95	m	2H	H-4, H-5
~1.60	m	2H	H-4, H-5

Table 3: Representative  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{D}_2\text{O}$ )

Note: In an achiral solvent, the  $^{13}\text{C}$  NMR spectra of the (S)-enantiomer and the racemic form are identical.

Chemical Shift (ppm)	Assignment
~65.5	C-3
~52.0	C-2
~44.5	C-6
~30.0	C-4
~20.5	C-5

Table 4: Representative IR Data (Solid State, KBr)

Note: Minor differences in peak position and shape may be observed between the enantiomerically pure and racemic forms due to different crystal packing.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400 - 3200 (broad)	O-H stretch (alcohol)
3000 - 2800	C-H stretch (aliphatic)
2700 - 2400 (broad)	N-H stretch (ammonium salt)
~1600	N-H bend
~1070	C-O stretch (secondary alcohol)

Table 5: Representative Mass Spectrometry Data (ESI+)

Note: The mass spectra for the (S)-enantiomer and the racemic form are identical.

m/z	Assignment
102.09	[M+H] <sup>+</sup> (protonated free base)
84.08	[M+H - H <sub>2</sub> O] <sup>+</sup> (loss of water)

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### 1. Polarimetry

- Objective: To measure the optical rotation, which is the primary method to distinguish between the chiral (S)-enantiomer and the optically inactive racemic mixture.
- Instrumentation: Standard polarimeter.
- Procedure:
  - Prepare a solution of known concentration (e.g., 1 g/100 mL) of the sample in a suitable solvent (e.g., Methanol).
  - Calibrate the polarimeter with the pure solvent.

- Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
- Measure the angle of rotation at a specified temperature (e.g., 20°C) using the sodium D-line (589 nm).
- Calculate the specific rotation using the formula:  $[\alpha] = \alpha / (l \times c)$ , where  $\alpha$  is the observed rotation,  $l$  is the path length in decimeters, and  $c$  is the concentration in g/mL.

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and confirm the proton and carbon environments.
- Instrumentation: 400 MHz NMR Spectrometer.
- Procedure for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:
  - Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ).
  - Transfer the solution to an NMR tube.
  - Acquire the spectrum using standard parameters for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.
  - Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals for  $^1\text{H}$  NMR.

## 3. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
- Procedure (KBr Pellet Method):
  - Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

- Grind the mixture to a fine powder.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

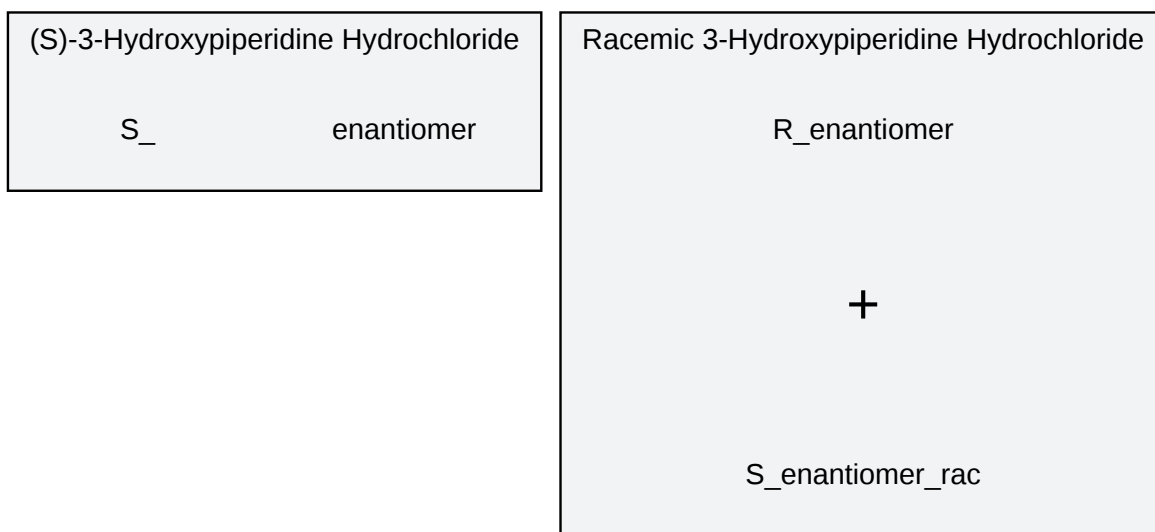
#### 4. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
- Procedure:
  - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
  - Infuse the solution directly into the ESI source.
  - Acquire the mass spectrum in positive ion mode.

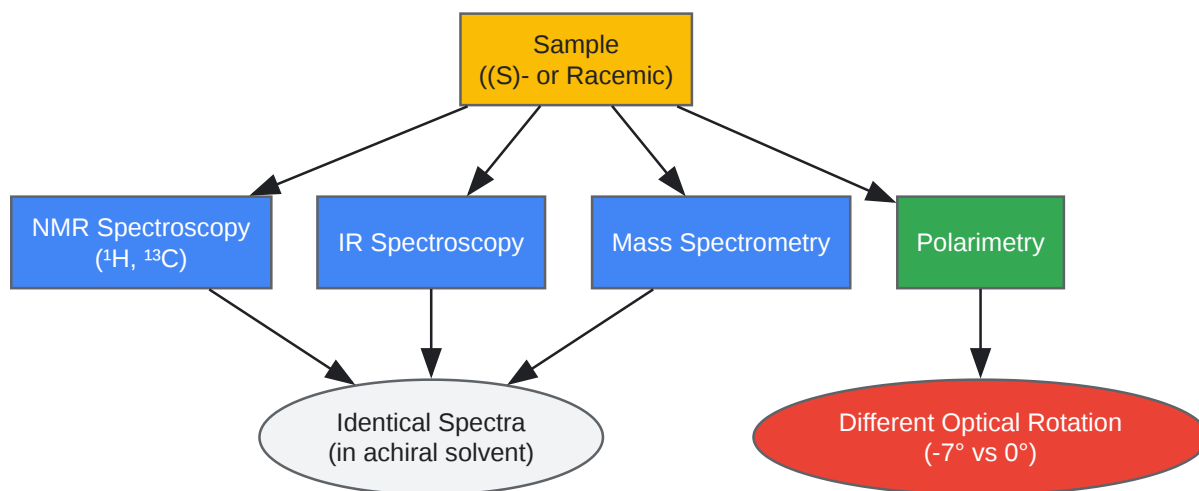
## Visualizations

The following diagrams illustrate the molecular structures and the workflow for spectroscopic comparison.

## Molecular Structures

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Caption: Molecular structures of the hydrochloride salts.

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Caption: Workflow for spectroscopic comparison.

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